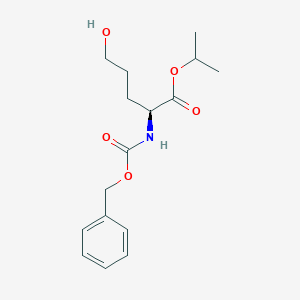

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate

Vue d'ensemble

Description

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of a hydroxyl group and an ester linkage makes it a versatile intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

Esterification: The carboxyl group of the protected amino acid is then esterified with isopropanol in the presence of a strong acid catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using various methods, including the Sharpless asymmetric dihydroxylation if stereoselectivity is required.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Pd/C, hydrogen gas

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

Reduction: Formation of an alcohol from the ester group.

Substitution: Removal of the Cbz group to yield the free amine.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Development :

- (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways.

- It has been studied for its potential role as a prodrug, where it can be converted into an active form within the body, enhancing the efficacy of therapeutic agents.

-

Amino Acid Derivative :

- This compound is categorized as an amino acid derivative, specifically related to L-norvaline. Amino acid derivatives are crucial in the design of peptide-based drugs due to their ability to mimic natural substrates and modulate biological functions.

Biochemical Research

- Enzyme Inhibition Studies :

- Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is valuable for studying metabolic disorders and developing inhibitors that can modulate enzyme activity.

- Protein Interaction Studies :

- The compound's ability to interact with specific proteins makes it a useful tool in studying protein-ligand interactions. Understanding these interactions can lead to insights into cellular mechanisms and the development of targeted therapies.

Therapeutic Potential

-

Antioxidant Properties :

- Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in treating conditions associated with oxidative stress, such as neurodegenerative diseases.

-

Potential Role in Cancer Therapy :

- There is ongoing research into the compound's potential use in cancer therapy, particularly regarding its ability to enhance the efficacy of existing chemotherapeutic agents through synergistic effects.

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, suggesting potential for metabolic disorder treatments. |

| Study B | Antioxidant Activity | Showed that the compound reduces oxidative stress markers in vitro, indicating therapeutic potential for neuroprotection. |

| Study C | Drug Development | Utilized as a precursor in synthesizing novel anticancer agents; enhanced efficacy observed in preliminary trials. |

Mécanisme D'action

The mechanism by which (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate exerts its effects depends on its application. In pharmaceutical research, it may act as a prodrug, where the Cbz group is removed in vivo to release the active amine. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets such as enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Isopropyl 2-(((tert-butoxy)carbonyl)amino)-5-hydroxypentanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate: Similar structure but with a methyl ester instead of an isopropyl ester.

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate: Similar structure but with an ethyl ester instead of an isopropyl ester.

Uniqueness

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is unique due to its specific combination of functional groups, which allows for selective reactions and transformations. The Cbz group provides stability during synthesis and can be easily removed under mild conditions, making it a versatile intermediate in organic synthesis.

This compound’s specific stereochemistry and functional groups make it particularly useful in the synthesis of chiral molecules, which are essential in the development of many pharmaceuticals.

Activité Biologique

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate, a chiral compound, is recognized for its significance in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is pivotal in protecting amine functionalities during chemical reactions. Its unique structural attributes make it a valuable intermediate in synthesizing various bioactive molecules.

Chemical Structure and Properties

The compound's IUPAC name is propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate, with the molecular formula and a molecular weight of 305.36 g/mol. The presence of hydroxyl and ester functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its role as a prodrug. Upon administration, the Cbz group is cleaved, releasing the active amine. The hydroxyl group can participate in hydrogen bonding, facilitating interactions with enzymes or receptors. This mechanism is particularly relevant in drug design and development for targeting neurological and metabolic disorders.

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in enzyme-substrate interactions and protein engineering. Its applications span various fields:

- Pharmaceutical Research : As a precursor in synthesizing drugs targeting specific diseases.

- Biochemistry : Investigating enzyme mechanisms and interactions.

- Organic Chemistry : Serving as an intermediate in complex organic syntheses.

Case Studies and Research Findings

- Synthetic Applications : A study highlighted its use in synthesizing complex organic molecules, particularly chiral drugs. The Cbz protecting group allows for selective reactions, making it suitable for various synthetic pathways .

- Enzyme Interaction Studies : The compound has been evaluated for its interaction with various enzymes, with findings suggesting it can modulate enzyme activity through its hydroxyl group .

- Pharmacological Profiles : Preliminary studies have suggested that derivatives of this compound may exhibit anti-cancer properties by acting as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Protection of Amino Group | Cbz group protects the amino functionality during synthesis . |

| Esterification | Carboxylic acid reacts with isopropanol to form an ester . |

| Hydroxylation | Introduction of the hydroxyl group via asymmetric dihydroxylation methods . |

Propriétés

IUPAC Name |

propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-12(2)22-15(19)14(9-6-10-18)17-16(20)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14,18H,6,9-11H2,1-2H3,(H,17,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCNGEWBZXQKHY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CCCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452315 | |

| Record name | Propan-2-yl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176237-44-8 | |

| Record name | Propan-2-yl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.